molecular formula C12H20ClNO3 B2580526 Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate CAS No. 318949-36-9

Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate

Cat. No. B2580526
CAS RN: 318949-36-9
M. Wt: 261.75
InChI Key: FCAHUHOPBGDMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate” is a complex organic compound. It contains a cyclohexyl group (a six-membered carbon ring), an amide group (from the 2-chloroacetyl)amino part), and an ester group (from the methyl 2-propanoate part) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohexyl ring, the polar amide group, and the ester group. The presence of these different groups would lead to a variety of intermolecular forces, including dipole-dipole interactions and London dispersion forces .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide and ester groups could make it somewhat soluble in polar solvents. The cyclohexyl group could contribute to solubility in nonpolar solvents .

Scientific Research Applications

Chemoselective N-chloroacetylation of Amino Compounds

This compound can be used in the chemoselective N-chloroacetylation of amino compounds such as amino alcohols and amino acids . This process involves the use of chloroacetyl chloride to produce chloroacetamides in a phosphate buffer within 20 minutes . This method is eco-friendly, easily scalable, robust, and represents the first example of a metal-free bio-compatible synthesis under neutral conditions .

Synthesis of Ceramides

The compound can also be used in the synthesis of ceramides . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid, which play a crucial role in determining the physical properties of skin and hair.

3. Inhibitor of Glutathione Peroxidase 4 (GPX4) “Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate” can act as an inhibitor of the glutathione peroxidase 4 (GPX4) . GPX4 is an enzyme that protects cells from oxidative damage. By inhibiting GPX4, this compound could potentially be used in research related to oxidative stress, aging, and various diseases.

Blockage of GSH Synthesis

This compound can inhibit the cysteine/glutamate amino acid transporter system that blocks GSH (Glutathione) synthesis . Glutathione is an antioxidant that helps prevent damage to important cellular components caused by reactive oxygen species such as free radicals and peroxides.

Bio-compatible Synthesis

The compound can be used in bio-compatible synthesis, a method that replicates biologically ambient conditions (that is, <37°C, pH 6–8, an aqueous solvent), so as not to disrupt protein architecture and/or function .

Development of New Synthetic Methods

The compound can be used in the development of new synthetic methods . The physio-chemical properties of amides, their stability, 3-dimensional conformational structure and conversion to other active groups has been extensively exploited by researchers in various fields .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without more information, it’s difficult to speculate on the mechanism of action of this specific compound .

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAHUHOPBGDMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate

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